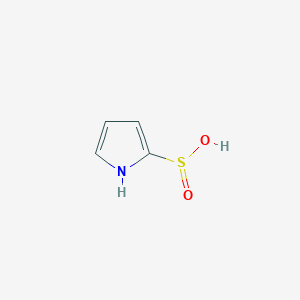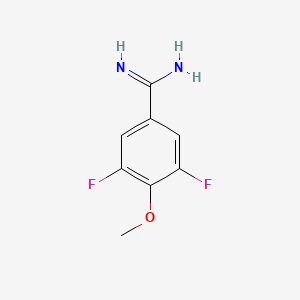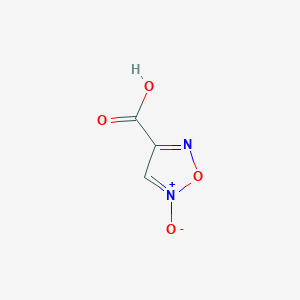![molecular formula C41H39N5OS B12974702 1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12974702.png)
1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound with a unique structure that combines elements of binaphthyl, quinoline, and quinuclidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea typically involves multiple steps, including the formation of the binaphthyl and quinoline moieties, followed by their coupling with quinuclidine and thiourea. Common synthetic routes include:
Formation of Binaphthyl Moiety: The binaphthyl moiety can be synthesized through a coupling reaction of naphthalene derivatives under specific conditions.
Formation of Quinoline Moiety: The quinoline moiety is often synthesized via a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reactions: The final coupling of the binaphthyl and quinoline moieties with quinuclidine and thiourea is achieved through nucleophilic substitution reactions, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the thiourea group, converting it to the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, and alcohols
Major Products
The major products formed from these reactions include quinoline N-oxides, thiol derivatives, and various substituted binaphthyl and quinoline compounds.
科学研究应用
1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription.
Enzyme Inhibition: It can inhibit specific enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
Fluorescent Properties: The compound’s fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit fluorescence upon excitation.
相似化合物的比较
1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea can be compared with other similar compounds, such as:
1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(quinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea: Lacks the methoxy group on the quinoline moiety, which may affect its chemical reactivity and biological activity.
1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(quinuclidin-2-yl)methyl)thiourea: Lacks the vinyl group on the quinuclidine moiety, which may influence its binding properties and mechanism of action.
The unique combination of structural features in 1-(®-2’-Amino-[1,1’-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C41H39N5OS |
|---|---|
分子量 |
649.8 g/mol |
IUPAC 名称 |
1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea |
InChI |
InChI=1S/C41H39N5OS/c1-3-25-24-46-21-19-28(25)22-37(46)40(32-18-20-43-35-17-14-29(47-2)23-33(32)35)45-41(48)44-36-16-13-27-9-5-7-11-31(27)39(36)38-30-10-6-4-8-26(30)12-15-34(38)42/h3-18,20,23,25,28,37,40H,1,19,21-22,24,42H2,2H3,(H2,44,45,48)/t25?,28?,37?,40-/m1/s1 |
InChI 键 |
FZJHNESXTXJKQZ-ZQDPWRLXSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)NC(=S)NC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
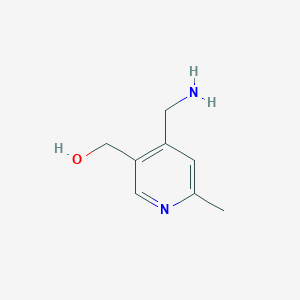
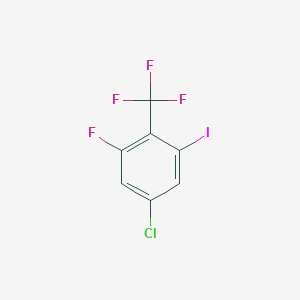

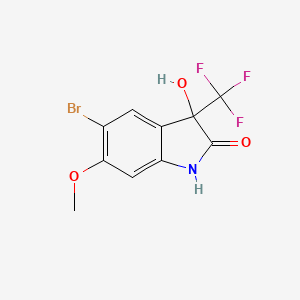
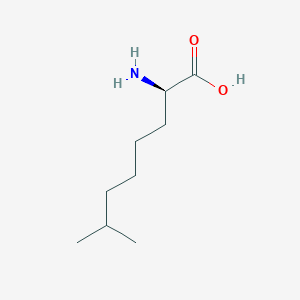
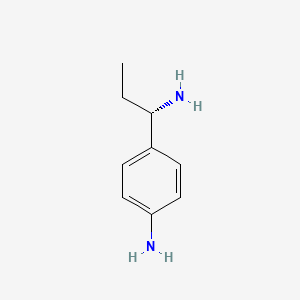
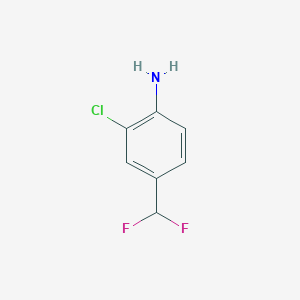
![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)
